![molecular formula C10H17ClF3N B13535412 N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)
N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-(trifluoromethyl)bicyclo[222]octan-1-amine hydrochloride is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
N-methylation: The amine group is methylated using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the hydrochloride salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The bicyclic structure provides rigidity, which can influence binding affinity to receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity.
類似化合物との比較
Similar Compounds
- **4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine
- **Bicyclo[2.2.2]octan-1-amine hydrochloride
- **N-methylbicyclo[2.2.2]octan-1-amine
Uniqueness
N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. The combination of the bicyclic structure and the trifluoromethyl group makes this compound particularly interesting for research in drug development and receptor binding studies.
特性
分子式 |
C10H17ClF3N |
|---|---|
分子量 |
243.70 g/mol |
IUPAC名 |
N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16F3N.ClH/c1-14-9-5-2-8(3-6-9,4-7-9)10(11,12)13;/h14H,2-7H2,1H3;1H |
InChIキー |
IMONFSQLUZAHBS-UHFFFAOYSA-N |
正規SMILES |
CNC12CCC(CC1)(CC2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




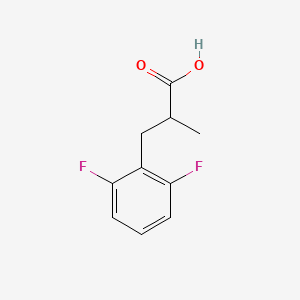
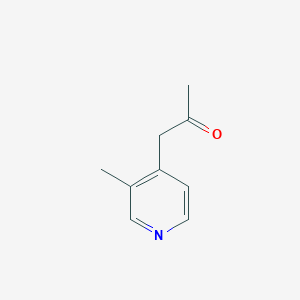
![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)


![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)
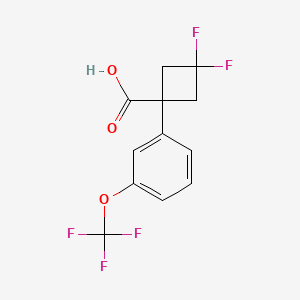
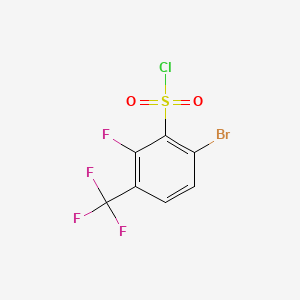
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
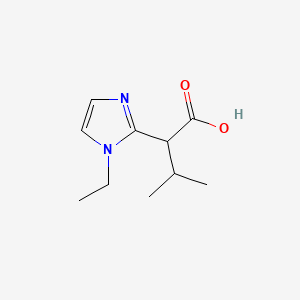
![{1-[(Dimethylamino)methyl]cyclobutyl}methanamine](/img/structure/B13535398.png)

